molecular formula C11H14N2O B14284488 3-Amino-4-phenylpiperidin-2-one CAS No. 133899-26-0

3-Amino-4-phenylpiperidin-2-one

Cat. No.: B14284488
CAS No.: 133899-26-0
M. Wt: 190.24 g/mol
InChI Key: RFQUMYKOAAUJJE-UHFFFAOYSA-N
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Description

3-Amino-4-phenylpiperidin-2-one is a heterocyclic organic compound that features a piperidine ring with an amino group at the third position and a phenyl group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-phenylpiperidin-2-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-phenylbutan-2-one with ammonia and a suitable oxidizing agent to form the piperidinone ring. Another approach includes the use of 4-phenylpiperidine as a starting material, which undergoes amination at the third position to introduce the amino group.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of pyridine derivatives or multicomponent reactions involving ammonium acetate. These methods are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-4-phenylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or phenyl positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted piperidinones, alcohols, and amines, which can be further utilized in the synthesis of complex organic molecules .

Scientific Research Applications

3-Amino-4-phenylpiperidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-phenylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in neurotransmitter synthesis, leading to altered neuronal signaling .

Comparison with Similar Compounds

    4-Phenylpiperidine: Shares the phenyl group but lacks the amino group at the third position.

    3-Amino-1-phenylpiperidin-2-one: Similar structure but with different substitution patterns.

    Pethidine: A phenylpiperidine derivative with opioid analgesic properties.

Uniqueness: 3-Amino-4-phenylpiperidin-2-one is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of an amino group and a phenyl group on the piperidine ring makes it a versatile intermediate for synthesizing various bioactive compounds .

Properties

CAS No.

133899-26-0

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-amino-4-phenylpiperidin-2-one

InChI

InChI=1S/C11H14N2O/c12-10-9(6-7-13-11(10)14)8-4-2-1-3-5-8/h1-5,9-10H,6-7,12H2,(H,13,14)

InChI Key

RFQUMYKOAAUJJE-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(C1C2=CC=CC=C2)N

Origin of Product

United States

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